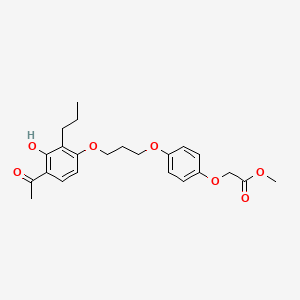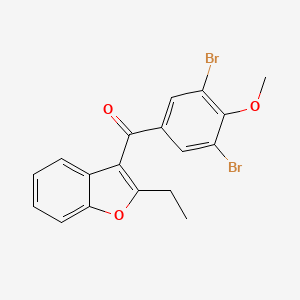![molecular formula C10H11N3O2 B1419176 3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione CAS No. 1189133-39-8](/img/structure/B1419176.png)
3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione
Overview
Description
The compound “3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment positively affect the anticonvulsant activity .
Synthesis Analysis
The synthesis of pyrrolidine-2,5-dione derivatives involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthesis of some pyrrolidine-2,5-dione derivatives was achieved from N-hydroxysuccinimide using some chemical tools .Molecular Structure Analysis
The molecular structure of “3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione” is characterized by a five-membered pyrrolidine ring. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
The empirical formula of “3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione” is C10H11N3O2 . The molecular weight is 205.21 .Scientific Research Applications
Anticonvulsant Activity
The pyrrolidine-2,5-dione scaffold has been associated with anticonvulsant activity. Specifically, the non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring can significantly affect the anticonvulsant properties of a compound . This suggests that 3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione could be explored for potential use in treating seizure disorders.
Antibacterial Agents
Derivatives of pyrrolidine-2,5-dione have shown biological activity against Gram-negative bacteria . The structural confirmation and the effects on both Gram-negative and Gram-positive bacteria have been evaluated, indicating that certain pyrrolidine-2,5-dione derivatives could serve as promising antibacterial compounds.
Drug Design and Stereochemistry
The stereogenicity of carbons in the pyrrolidine ring is significant, as different stereoisomers and spatial orientations of substituents can lead to diverse biological profiles of drug candidates . This aspect of 3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione can be exploited in the design of new drugs with specific target selectivity.
Pharmacophore Exploration
Due to the sp3-hybridization of the pyrrolidine ring, there is a possibility to efficiently explore the pharmacophore space . This property allows for the creation of novel biologically active compounds with 3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione as a base structure.
ADME/Tox Optimization
The introduction of heteroatomic fragments, such as the pyridin-4-ylmethyl group, in drug molecules is a strategic choice to modify physicochemical parameters and achieve better ADME/Tox results for drug candidates . This makes 3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione a valuable compound in drug optimization processes.
Treatment of Human Diseases
The pyrrolidine-2,5-dione ring is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . Research into the applications of 3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione could lead to new therapeutic agents.
Enantioselective Protein Binding
The different binding modes to enantioselective proteins due to the stereochemistry of the pyrrolidine ring can result in a different biological profile for drug candidates . This characteristic of 3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione can be utilized to develop drugs with enantioselective properties.
Meropenem Adjuvants
Pyrrolidine derivatives have been studied as adjuvants to meropenem, an antibiotic used to treat serious bacterial infections . The ability to neutralize metallo-β-lactamase activity, which inactivates carbapenem antibiotics, is a critical area of research where 3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione could potentially contribute.
Future Directions
The future directions for “3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione” could involve further exploration of its potential biological activities and therapeutic applications. The design of new pyrrolidine compounds with different biological profiles could be guided by the understanding of the structure-activity relationship (SAR) of the studied compounds .
Mechanism of Action
Target of Action
Pyrrolidine-2,5-dione derivatives are known to have a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It is known that the pyrrolidine-2,5-dione ring and its derivatives can interact with their targets in a way that is influenced by the spatial orientation of substituents and the stereogenicity of carbons .
Biochemical Pathways
Pyrrolidine-2,5-dione derivatives are known to have a wide range of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine-2,5-dione derivatives can have a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It is known that the biological activity of pyrrolidine-2,5-dione derivatives can be influenced by steric factors .
properties
IUPAC Name |
3-(pyridin-4-ylmethylamino)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c14-9-5-8(10(15)13-9)12-6-7-1-3-11-4-2-7/h1-4,8,12H,5-6H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESXBWSQZDAQDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)NCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





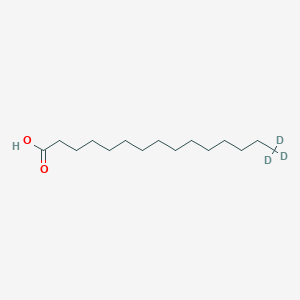
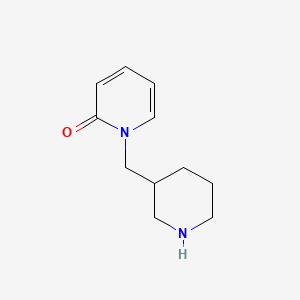

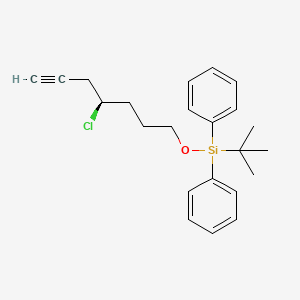
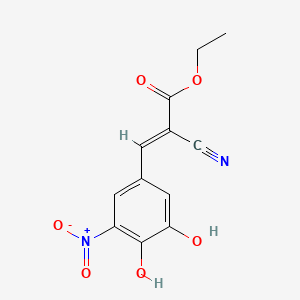
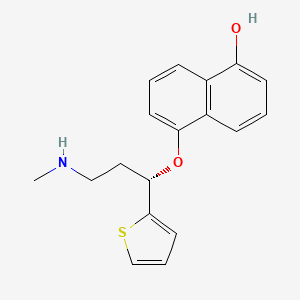
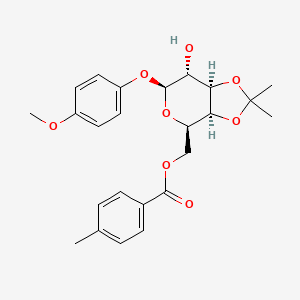
![1-methyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1419111.png)
